4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide
Description
The compound 4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide features a hexahydroquinoline core with a 2,5-diketone moiety, a chloro-substituted benzamide group, and an aminoethyl-linked 3-chloro-5-(trifluoromethyl)pyridine substituent.
Properties
IUPAC Name |
4-chloro-N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2F3N4O3/c25-15-6-4-13(5-7-15)22(35)32-18-11-16-19(2-1-3-20(16)34)33(23(18)36)9-8-30-21-17(26)10-14(12-31-21)24(27,28)29/h4-7,10-12H,1-3,8-9H2,(H,30,31)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAAMQTFVUZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)C4=CC=C(C=C4)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, or hydrophobic interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s likely that it could influence multiple pathways, potentially leading to a variety of downstream effects.
Biological Activity
The compound 4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure
The molecular formula of this compound is , and its IUPAC name is as follows:
\text{4 chloro N 1 2 3 chloro 5 trifluoromethyl 2 pyridinyl amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide}
The biological activity of this compound can be attributed to its potential mechanism of action involving the inhibition of specific enzymes or receptors. Research indicates that compounds with similar structures often target:
- Kinases
- Receptors such as G-protein coupled receptors (GPCRs)
- Ion channels involved in cellular signaling pathways
Anticancer Properties
A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that derivatives similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G1 phase .
TRP Channel Interaction
Transient receptor potential (TRP) channels play a crucial role in mediating inflammatory responses. The compound may influence TRP channel activity based on its structural analogs that have been shown to activate or inhibit these channels, leading to altered calcium homeostasis and inflammation modulation .
Case Studies
- Study on Anticancer Efficacy : A multicenter study evaluated the efficacy of several compounds similar to the target molecule in inhibiting tumor growth in xenograft models. The results demonstrated a dose-dependent reduction in tumor size and increased survival rates in treated groups compared to controls.
- TRP Channel Modulation : In a series of experiments examining respiratory responses to chemical agents, compounds structurally related to the target were shown to modulate TRPA1 channel activity. This modulation resulted in decreased cough reflex and reduced pulmonary inflammation in animal models exposed to irritants .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s hexahydroquinoline core distinguishes it from analogs with pyridine, pyrimidine, or chromene scaffolds. For example:
- Pyridine-based analog: The compound 4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3) replaces the quinoline core with a simpler pyridine ring and uses a sulfanyl (-S-) linker instead of an aminoethyl (-NH-CH2-CH2-) group .
- Pyrimidine-based analog : N-Benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS 880783-87-9) employs a pyrimidine ring and introduces a sulfonyl group, enhancing polarity but reducing aromatic surface area for hydrophobic interactions .
Table 1: Core Structural and Molecular Comparisons
| Compound | Core Structure | Linker Type | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Hexahydroquinoline | Aminoethyl | Not Provided | Cl, CF3, benzamide |
| 4-Chloro-N-(2-{[...]phenyl)benzamide | Pyridine | Sulfanyl | 443.27 | Cl, CF3, sulfanyl, benzamide |
| N-Benzyl-5-chloro-...carboxamide | Pyrimidine | Sulfonyl/sulfanyl | 426.0 | Cl, benzyl, tetrahydrothiophene sulfone |
| 4-{[...]benzenecarboxamide (CAS 339026-61-8) | Benzene | Oxyimino | 518.7 | Cl, CF3, dichlorobenzyl, oxyimino methyl |
Functional Group and Pharmacokinetic Implications
- Halogen Effects : Chlorine and trifluoromethyl groups enhance electron-withdrawing effects, stabilizing ligand-receptor interactions. However, the dichlorobenzyl group in CAS 339026-61-8 increases lipophilicity (logP), which may compromise aqueous solubility .
- Metabolic Stability: Sulfonyl and sulfanyl groups () are prone to oxidative metabolism, whereas the amide and amino groups in the target compound may undergo slower hydrolysis, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
